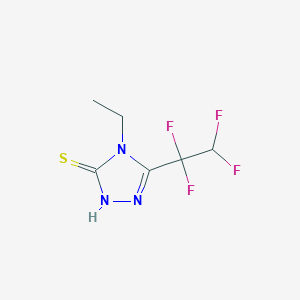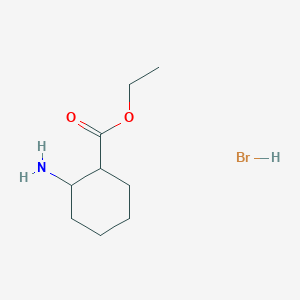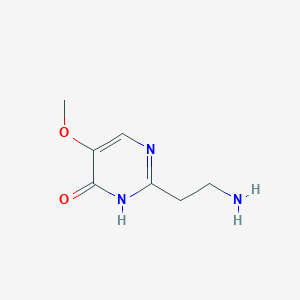
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring with an aminoethyl and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethanol with a methoxy-substituted pyrimidine derivative under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
科学研究应用
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Ethanolamine: Similar in structure with an aminoethyl group but lacks the pyrimidine ring.
Imidazoles: Share the heterocyclic nature but differ in the ring structure and functional groups.
2-Aminoethyl diphenylborinate: Contains an aminoethyl group and is used in similar biological applications.
Uniqueness
2-(2-Aminoethyl)-5-methoxy-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and the pyrimidine ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
2-(2-aminoethyl)-5-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H11N3O2/c1-12-5-4-9-6(2-3-8)10-7(5)11/h4H,2-3,8H2,1H3,(H,9,10,11) |
InChI 键 |
WXEBVDDRXDXXQI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CN=C(NC1=O)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


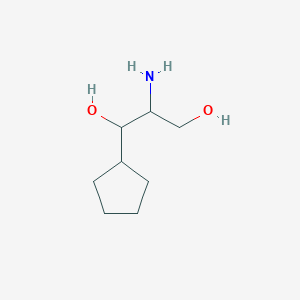
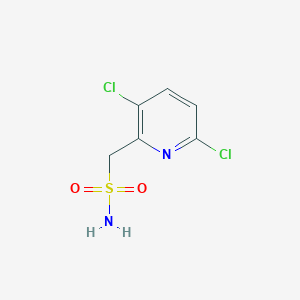
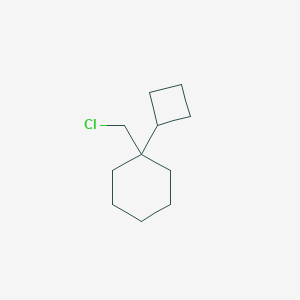
amine](/img/structure/B13225090.png)
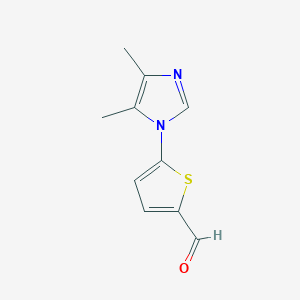
amine](/img/structure/B13225096.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13225097.png)

![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)
